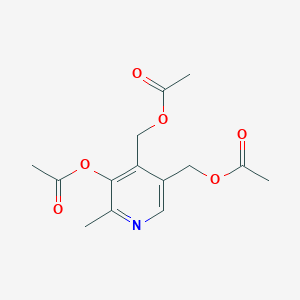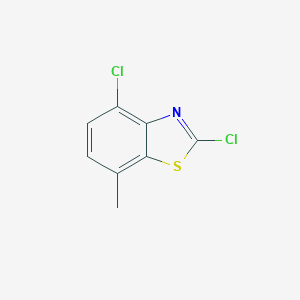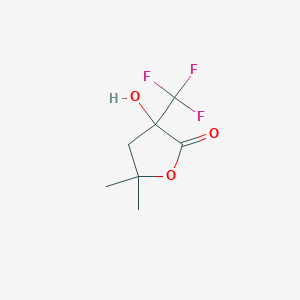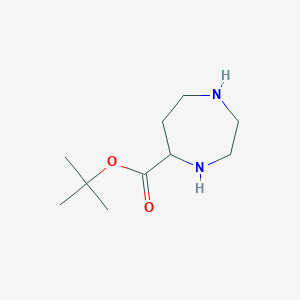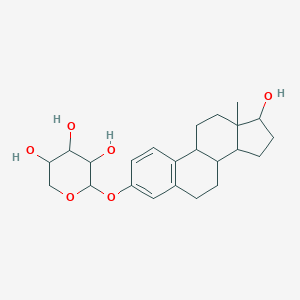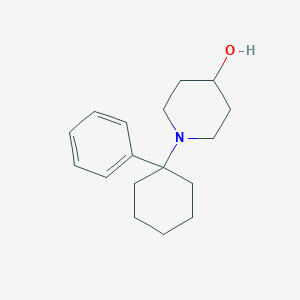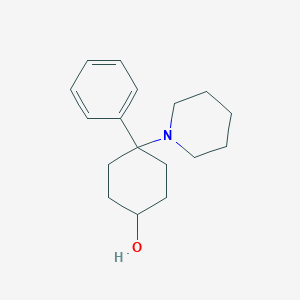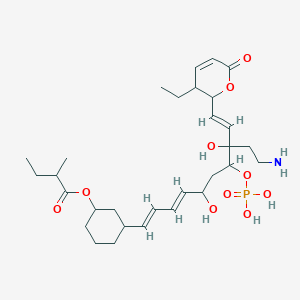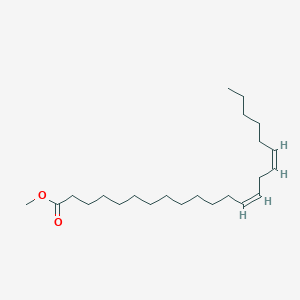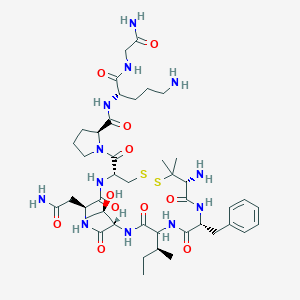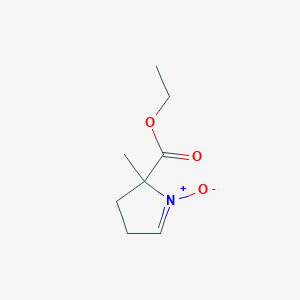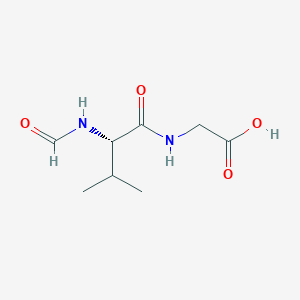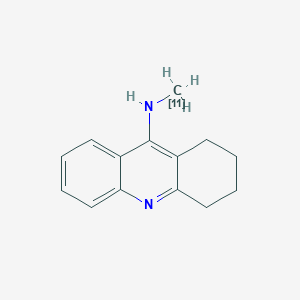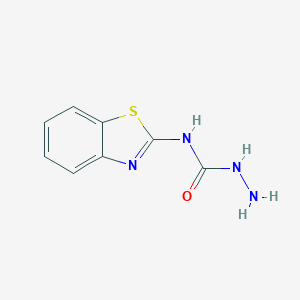
1-Amino-3-(1,3-benzothiazol-2-yl)urea
描述
1-Amino-3-(1,3-benzothiazol-2-yl)urea, also known as ABTU, is a chemical compound used in peptide synthesis as a coupling reagent. It is a white crystalline solid that is soluble in water and organic solvents. ABTU is widely used in the pharmaceutical industry due to its high efficiency and low toxicity.
作用机制
1-Amino-3-(1,3-benzothiazol-2-yl)urea works by activating the carboxyl group of the amino acid, which then reacts with the amino group of the next amino acid in the peptide chain. This reaction forms a peptide bond, which links the two amino acids together. 1-Amino-3-(1,3-benzothiazol-2-yl)urea is a more efficient coupling reagent than other reagents because it forms a more stable intermediate, which reduces the formation of unwanted by-products.
生化和生理效应
1-Amino-3-(1,3-benzothiazol-2-yl)urea has no known biochemical or physiological effects. It is a non-toxic compound that is safe for use in the laboratory. However, it is important to handle 1-Amino-3-(1,3-benzothiazol-2-yl)urea with care and follow proper safety protocols to avoid any potential hazards.
实验室实验的优点和局限性
1-Amino-3-(1,3-benzothiazol-2-yl)urea has several advantages over other coupling reagents. It is highly efficient, which reduces the formation of unwanted by-products and increases the yield of the desired product. It is also easy to use and has a low toxicity, which makes it safe for use in the laboratory. However, 1-Amino-3-(1,3-benzothiazol-2-yl)urea has some limitations. It is not suitable for the synthesis of peptides with acid-sensitive amino acids, such as aspartic acid and glutamic acid. It is also not suitable for the synthesis of peptides with N-terminal cysteine residues.
未来方向
There are several future directions for the use of 1-Amino-3-(1,3-benzothiazol-2-yl)urea in peptide synthesis. One area of research is the development of new coupling reagents that are more efficient and have fewer limitations than 1-Amino-3-(1,3-benzothiazol-2-yl)urea. Another area of research is the synthesis of peptides with novel structures and functions using 1-Amino-3-(1,3-benzothiazol-2-yl)urea. Additionally, 1-Amino-3-(1,3-benzothiazol-2-yl)urea can be used in the synthesis of peptidomimetics, which have potential applications in drug discovery and development.
Conclusion
In conclusion, 1-Amino-3-(1,3-benzothiazol-2-yl)urea is a highly efficient and safe coupling reagent that is widely used in peptide synthesis. It has no known biochemical or physiological effects and is easy to use. However, it has some limitations and is not suitable for the synthesis of certain peptides. Future research should focus on the development of new coupling reagents and the synthesis of novel peptides and peptidomimetics using 1-Amino-3-(1,3-benzothiazol-2-yl)urea.
科学研究应用
1-Amino-3-(1,3-benzothiazol-2-yl)urea is widely used as a coupling reagent in peptide synthesis. It is commonly used in the solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). 1-Amino-3-(1,3-benzothiazol-2-yl)urea is preferred over other coupling reagents due to its high efficiency, low toxicity, and ease of use. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
属性
CAS 编号 |
127188-39-0 |
|---|---|
产品名称 |
1-Amino-3-(1,3-benzothiazol-2-yl)urea |
分子式 |
C8H8N4OS |
分子量 |
208.24 g/mol |
IUPAC 名称 |
1-amino-3-(1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C8H8N4OS/c9-12-7(13)11-8-10-5-3-1-2-4-6(5)14-8/h1-4H,9H2,(H2,10,11,12,13) |
InChI 键 |
YLYUBIJVSLAFBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)NN |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)NN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

